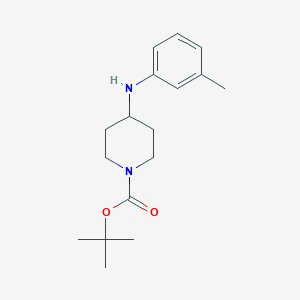

Meta-methyl 4-anilino-1-Boc-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(3-methylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSZFTDDJZNGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of meta-methyl 4-anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate, also known as meta-methyl 4-anilino-1-Boc-piperidine. This compound is a key precursor in the synthesis of various research compounds, including analogs of fentanyl.[1][2] This document details two primary synthetic methodologies: reductive amination and Buchwald-Hartwig amination. It includes detailed experimental protocols, tabulated data for key reagents and reaction parameters, and visualizations of the synthetic workflows to aid researchers in the successful preparation of this important intermediate.

Introduction

tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core, a Boc-protected amine, and a meta-methyl anilino substituent at the 4-position. Its structure makes it a valuable building block in medicinal chemistry and drug development. The synthesis of this compound can be efficiently achieved through established organic chemistry reactions, primarily reductive amination and palladium-catalyzed cross-coupling reactions. This guide will explore these two synthetic routes in detail.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in Table 1.

| Property | Value | Reference |

| Formal Name | tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate | [1] |

| Synonyms | m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine | [1] |

| CAS Number | 679409-60-0 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| Appearance | Not specified in literature (likely a solid) | |

| Solubility | DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble | [1] |

Synthetic Strategies

Two principal and effective methods for the synthesis of this compound are:

-

Reductive Amination: A one-pot reaction between N-Boc-4-piperidone and m-toluidine in the presence of a reducing agent.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 4-amino-1-Boc-piperidine and a suitable meta-methyl substituted aryl halide.

The following sections will provide detailed protocols and data for each of these methods.

Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. In this synthesis, N-Boc-4-piperidone reacts with m-toluidine to form an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired product.

Experimental Protocol: Reductive Amination

Materials:

-

N-Boc-4-piperidone

-

m-Toluidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (optional, as a catalyst)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (to a concentration of ~0.5 M).

-

Add m-toluidine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding 1 M NaOH solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate.

Quantitative Data (Representative):

| Reagent | Molar Eq. | Purity | Notes |

| N-Boc-4-piperidone | 1.0 | >95% | |

| m-Toluidine | 1.1 | >98% | |

| NaBH(OAc)₃ | 1.5 | >95% | Added portion-wise |

| Acetic Acid | 0.1 | Glacial | Optional catalyst |

| Expected Yield: | 70-90% (based on similar reactions) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This route involves the coupling of 4-amino-1-Boc-piperidine with a meta-substituted aryl halide, such as 3-bromotoluene or 3-iodotoluene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination (General)

Materials:

-

4-Amino-1-Boc-piperidine

-

3-Bromotoluene or 3-Iodotoluene

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask or a vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (e.g., NaOtBu, 1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Add 4-amino-1-Boc-piperidine (1.2 eq) and 3-bromotoluene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate.

Quantitative Data (Representative):

| Component | Molar Eq. / Mol% | Notes |

| 3-Bromotoluene | 1.0 | |

| 4-Amino-1-Boc-piperidine | 1.2 | |

| Palladium Catalyst (e.g., Pd(OAc)₂) | 1-5 mol% | Pre-catalyst |

| Phosphine Ligand (e.g., Xantphos) | 1.2-2.0 eq to Pd | |

| Base (e.g., NaOtBu) | 1.4-2.0 | |

| Expected Yield: |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

References

An In-depth Technical Guide to the Chemical Properties of m-Methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of m-methyl 4-anilino-1-Boc-piperidine, also known as tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to fentanyl-related compounds.[1] This document details its chemical identity, physical properties, and provides illustrative experimental protocols for its synthesis and characterization based on established chemical methodologies.

Chemical Identity and Physical Properties

m-Methyl 4-anilino-1-Boc-piperidine is a derivative of 4-anilinopiperidine with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl group at the meta-position of the aniline ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate | [1] |

| Synonyms | m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine, 4-(meta-tolylamino)-1-Boc-piperidine | [1] |

| CAS Number | 679409-60-0 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble | [1] |

| UV λmax | 250 nm | [1] |

| InChI | InChI=1S/C17H26N2O2/c1-13-6-5-7-15(12-13)18-14-8-10-19(11-9-14)16(20)21-17(2,3)4/h5-7,12,14,18H,8-11H2,1-4H3 | [1] |

| SMILES | O=C(OC(C)(C)C)N(CC1)CCC1NC2=CC=CC(C)=C2 | [1] |

Synthesis of m-Methyl 4-Anilino-1-Boc-piperidine

The synthesis of m-methyl 4-anilino-1-Boc-piperidine can be achieved through several established synthetic routes. The two most common and versatile methods are Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. This approach involves the reaction of a carbonyl compound, in this case, 1-Boc-4-piperidone, with an amine, m-toluidine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

This protocol is adapted from established procedures for the reductive amination of 1-Boc-4-piperidone with anilines.

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add m-toluidine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. Acetic acid can be added as a catalyst.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure m-methyl 4-anilino-1-Boc-piperidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method is highly versatile and tolerates a wide range of functional groups.

This protocol is based on general procedures for the Buchwald-Hartwig amination.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 1-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Addition of Reactants: Add 3-bromotoluene or 3-iodotoluene (1.0 eq), 4-amino-1-Boc-piperidine (1.2 eq), and a dry, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.

Characterization and Spectroscopic Data

The structure and purity of m-methyl 4-anilino-1-Boc-piperidine are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Illustrative Spectroscopic Data for 4-Anilino-1-Boc-piperidine Derivatives

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | δ 7.2-6.5 (m, Ar-H), 4.1-3.9 (m, piperidine-H), 3.6-3.4 (m, N-H), 3.0-2.8 (m, piperidine-H), 2.3 (s, Ar-CH₃), 2.0-1.8 (m, piperidine-H), 1.5-1.3 (m, piperidine-H), 1.45 (s, Boc-CH₃) |

| ¹³C NMR | δ 155 (C=O, Boc), 147 (Ar-C), 139 (Ar-C), 129 (Ar-CH), 118 (Ar-CH), 115 (Ar-CH), 113 (Ar-CH), 80 (quaternary C, Boc), 50 (piperidine-CH), 43 (piperidine-CH₂), 33 (piperidine-CH₂), 28.5 (Boc-CH₃), 22 (Ar-CH₃) |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1600, ~1500 (C=C stretch, aromatic), ~1240, ~1170 (C-N stretch) |

| Mass Spec (ESI-MS) | m/z 291.2 [M+H]⁺ |

Note: The chemical shifts and bands are approximate and can vary depending on the solvent and instrument used. The provided data is illustrative for a 4-anilino-1-Boc-piperidine scaffold and the specific values for the m-methyl isomer may differ slightly.

General Characterization Workflow

Applications in Drug Development

m-Methyl 4-anilino-1-Boc-piperidine serves as a crucial building block in the synthesis of novel opioid analgesics and other centrally acting agents. Its primary application is as a precursor in the synthesis of fentanyl analogues.[1] The Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then be further functionalized, typically through acylation, to introduce the N-propionyl group characteristic of many potent fentanyl derivatives. The m-methyl substituent on the aniline ring is a structural modification that can influence the pharmacological profile of the final compound, including its potency, selectivity for opioid receptor subtypes, and metabolic stability.

Conclusion

m-Methyl 4-anilino-1-Boc-piperidine is a well-defined chemical entity with established synthetic routes and analytical characterization methods. This guide provides researchers and drug development professionals with the core chemical information necessary to synthesize, purify, and characterize this important synthetic intermediate. The detailed illustrative protocols for its preparation via reductive amination and Buchwald-Hartwig amination offer reliable pathways for its synthesis, while the expected spectroscopic data provides a basis for its structural confirmation. Its role as a precursor highlights its significance in the ongoing research and development of novel therapeutic agents.

References

An In-Depth Technical Guide to meta-methyl 4-anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate, commonly known as meta-methyl 4-anilino-1-Boc-piperidine, is an analytical reference standard.[1][2] It is categorized as a precursor in the synthesis of fentanyl-related compounds.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, tailored for professionals in research and drug development. This compound is intended for research and forensic applications.[1][2]

Chemical and Physical Properties

This compound is a derivative of 4-anilinopiperidine with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl group at the meta position of the aniline ring. This structure makes it a key intermediate in the synthesis of certain fentanyl analogs.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 679409-60-0 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| Formal Name | 4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester | [1] |

| Synonyms | m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine, 4-(meta-tolylamino)-1-Boc-piperidine | [1] |

| Solubility | DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble | [1] |

| Storage Temperature | -20°C | [2] |

Synthesis and Logical Relationships

The synthesis of this compound is a critical step in the production of specific fentanyl analogs. The general synthetic pathway involves the reductive amination of N-Boc-4-piperidone with m-toluidine. This is followed by deprotection of the Boc group and subsequent N-alkylation and acylation to yield the final fentanyl analog.

References

The Predicted Biological Activity of m-methyl 4-anilino-1-Boc-piperidine: A Technical Guide for Researchers

Disclaimer: The following document provides a predictive overview of the potential biological activity of m-methyl 4-anilino-1-Boc-piperidine. As of the latest available information, this specific compound is primarily categorized as a precursor in the synthesis of fentanyl-related compounds and is utilized as an analytical reference standard.[1][2][3] There is no publicly available data detailing its specific biological effects. The information presented herein is extrapolated from the well-established pharmacology of the 4-anilinopiperidine scaffold, the core structure of potent opioid analgesics.[4][5][6] This guide is intended to provide a framework for potential research and should not be interpreted as established fact.

Introduction: The 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine core is a privileged scaffold in medicinal chemistry, most notably forming the foundation of the powerful synthetic opioid analgesic, fentanyl, and its numerous analogs.[4] This chemical structure consists of a piperidine ring with an aniline group at the 4-position. The versatility of this core allows for extensive chemical modifications, which can significantly influence the pharmacological properties of the resulting compounds, including their potency, selectivity, and duration of action. m-methyl 4-anilino-1-Boc-piperidine is a derivative of this core structure. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen suggests it is a synthetic intermediate.[7][8] However, its structural similarity to known opioids warrants an investigation into its potential biological activity.

Predicted Biological Target and Signaling Pathways

Based on the extensive literature on 4-anilinopiperidine derivatives, the primary predicted biological target for m-methyl 4-anilino-1-Boc-piperidine is the µ-opioid receptor (MOR) , a member of the G-protein coupled receptor (GPCR) superfamily.[4][9] Upon activation by an agonist, MOR initiates intracellular signaling cascades through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[10]

G-Protein-Dependent Signaling Pathway

The canonical signaling pathway for MOR activation involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This pathway is primarily associated with the analgesic effects of opioids.

β-Arrestin-Dependent Signaling Pathway

Activation of MOR can also lead to the recruitment of β-arrestin proteins. This process is initially involved in receptor desensitization and internalization.[10] However, β-arrestin can also act as a scaffold for other signaling proteins, initiating pathways that are distinct from G-protein signaling and are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.

Proposed Experimental Workflow for Biological Characterization

To determine the biological activity of a novel compound such as m-methyl 4-anilino-1-Boc-piperidine, a systematic experimental workflow is required. This typically involves a series of in-vitro assays to characterize the compound's interaction with the predicted target receptor and its downstream functional effects.

Detailed Experimental Protocols

The following are generalized protocols for key in-vitro functional assays to assess the activity of a compound at the µ-opioid receptor.

GTPγS Binding Assay

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[10]

-

Objective: To determine the ability of the test compound to stimulate G-protein activation.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS (radiolabeled).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl).

-

Test compound and reference agonist (e.g., DAMGO).

-

Scintillation vials and cocktail.

-

Microplate and filter mats.

-

-

Procedure:

-

Prepare cell membranes expressing the µ-opioid receptor.

-

In a microplate, add cell membranes, GDP, and varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through filter mats.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

-

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gαi/o subunit.[10][11]

-

Objective: To quantify the functional consequence of Gαi/o-coupled GPCR activation.

-

Materials:

-

Intact cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound and reference agonist.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Culture cells expressing the µ-opioid receptor in a microplate.

-

Pre-treat cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

-

β-Arrestin Recruitment Assay

This assay monitors the recruitment of β-arrestin proteins to the activated receptor.[10]

-

Objective: To assess the potential for the test compound to induce receptor desensitization and β-arrestin-mediated signaling.

-

Materials:

-

Cells co-expressing the µ-opioid receptor and a tagged β-arrestin (e.g., fused to a reporter enzyme or fluorescent protein).

-

Assay-specific substrate or detection reagents.

-

-

Procedure:

-

Plate the engineered cells in a microplate.

-

Add varying concentrations of the test compound.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Measure the signal generated by the reporter system (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.

-

Plot the signal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

-

Calcium Mobilization Assay

This assay is particularly useful for GPCRs that couple to Gαq proteins, but can be adapted for Gαi/o-coupled receptors by co-expressing a promiscuous G-protein like Gα16.[12]

-

Objective: To measure receptor activation through the release of intracellular calcium.

-

Materials:

-

Cells expressing the µ-opioid receptor (and potentially a promiscuous G-protein).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Test compound and reference agonist.

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of the test compound.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the release of intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

-

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Receptor Binding Affinity of m-methyl 4-anilino-1-Boc-piperidine

| Compound | Receptor | Kᵢ (nM) ± SEM | n |

| m-methyl 4-anilino-1-Boc-piperidine | µ-Opioid | ||

| Reference Compound (e.g., Fentanyl) | µ-Opioid |

Table 2: In-Vitro Functional Activity of m-methyl 4-anilino-1-Boc-piperidine

| Assay | Parameter | m-methyl 4-anilino-1-Boc-piperidine | Reference Compound |

| GTPγS Binding | EC₅₀ (nM) ± SEM | ||

| Eₘₐₓ (%) ± SEM | |||

| cAMP Inhibition | EC₅₀ (nM) ± SEM | ||

| Eₘₐₓ (%) ± SEM | |||

| β-Arrestin Recruitment | EC₅₀ (nM) ± SEM | ||

| Eₘₐₓ (%) ± SEM | |||

| Calcium Mobilization | EC₅₀ (nM) ± SEM | ||

| Eₘₐₓ (%) ± SEM |

Kᵢ: Inhibitory constant; EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect; SEM: Standard error of the mean; n: number of experiments.

Conclusion

While m-methyl 4-anilino-1-Boc-piperidine is currently known as a synthetic precursor, its structural relationship to the 4-anilinopiperidine class of opioids suggests a potential for biological activity, likely as a µ-opioid receptor agonist. The experimental framework and protocols detailed in this guide provide a comprehensive approach for researchers to investigate this potential. A thorough characterization of its binding affinity, functional potency and efficacy, and signaling pathway bias is essential to understand its complete pharmacological profile. Such studies would be crucial in determining whether this compound possesses any therapeutic potential or if it is primarily of interest in the context of forensic and analytical chemistry.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. meta-methyl 4-Anilino-1-Boc-piperidine - Labchem Catalog [labchem.com.my]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. In vitro and in vivo assessment of mu opioid receptor constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Characterization of meta-methyl 4-anilino-1-Boc-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of meta-methyl 4-anilino-1-Boc-piperidine, a key intermediate in the synthesis of various compounds of interest in drug discovery and development, including fentanyl-related molecules. This document details the physicochemical properties, proposed synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with tabulated quantitative data for easy reference and comparison. Additionally, a potential signaling pathway associated with downstream derivatives of this compound class is illustrated.

Introduction

tert-Butyl 4-(3-methylanilino)piperidine-1-carboxylate, also known as this compound, is a substituted 4-anilinopiperidine derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen makes it a stable and versatile intermediate for further chemical modifications. The 4-anilinopiperidine scaffold is a core structure in a variety of biologically active molecules, notably as a precursor to potent synthetic opioids that interact with the central nervous system. A thorough understanding of the synthesis and characterization of this intermediate is crucial for researchers in medicinal chemistry and forensic sciences.

Physicochemical Properties

The general physicochemical properties of this compound and its isomers are summarized in Table 1. These properties are essential for handling, storage, and designing synthetic and analytical procedures.

Table 1: Physicochemical Properties of Methyl 4-anilino-1-Boc-piperidine Isomers

| Property | This compound | ortho-methyl 4-anilino-1-Boc-piperidine | para-methyl 4-anilino-1-Boc-piperidine |

| Formal Name | 4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[1] | 4-[(2-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester | 4-[(4-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[2] |

| CAS Number | 679409-60-0[1] | 1154101-90-2 | 501673-99-0[2] |

| Molecular Formula | C₁₇H₂₆N₂O₂[1] | C₁₇H₂₆N₂O₂ | C₁₇H₂₆N₂O₂[2] |

| Formula Weight | 290.4 g/mol [1] | 290.4 g/mol | 290.4 g/mol [2] |

| Appearance | Solid | Crystalline solid | A solid[2] |

| Solubility | DMF: 1 mg/ml; DMSO: Slightly soluble; Ethanol: Slightly soluble[1] | DMF: 20 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml | DMF: 10 mg/ml; DMSO: 1 mg/ml; Ethanol: 2 mg/ml[2] |

| λmax | 250 nm[1] | 246 nm | 247 nm[2] |

| Storage | -20°C | -20°C | -20°C[2] |

| Stability | ≥ 4 years | ≥ 4 years | ≥ 4 years[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a reductive amination reaction between 1-Boc-4-piperidone and m-toluidine. This common and efficient method involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine.

General Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from the synthesis of structurally similar anilino-piperidines.

Materials:

-

1-Boc-4-piperidone

-

m-toluidine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Methanol

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) in toluene, add m-toluidine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cooling and Reduction: Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure. Dissolve the crude residue in methanol.

-

Reducing Agent Addition: Slowly add sodium borohydride (1.1 eq) to the solution at 0°C. Alternatively, for a milder reduction, sodium triacetoxyborohydride can be used in a solvent like dichloromethane or 1,2-dichloroethane.

-

Reaction Quenching: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Analytical Characterization

Spectroscopic Data

Table 2: Predicted and Comparative Spectroscopic Data

| Technique | Data Type | Predicted/Comparative Values for Methyl 4-anilino-1-Boc-piperidine Isomers |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 6.5-7.2 ppm (multiplet)Piperidine CH-N: 3.8-4.2 ppm (broad multiplet)Piperidine CH₂-N(Boc): 2.8-3.2 ppm (multiplet)Piperidine CH₂: 1.2-2.1 ppm (multiplet)Boc (CH₃)₃: ~1.45 ppm (singlet)Aryl-CH₃: ~2.3 ppm (singlet) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C=C: 110-150 ppmBoc C=O: ~155 ppmBoc C(CH₃)₃: ~79 ppmPiperidine C-N: ~50 ppmPiperidine CH₂-N(Boc): ~40 ppmPiperidine CH₂: ~32 ppmBoc C(CH₃)₃: ~28 ppmAryl-CH₃: ~21 ppm |

| FT-IR | Wavenumber (cm⁻¹) | N-H Stretch: ~3400 cm⁻¹C-H Stretch (aliphatic/aromatic): 2850-3100 cm⁻¹C=O Stretch (Boc): ~1690 cm⁻¹C=C Stretch (aromatic): 1500-1600 cm⁻¹C-N Stretch: 1160-1250 cm⁻¹ |

| Mass Spec. | m/z | [M+H]⁺ (for C₁₇H₂₆N₂O₂): 291.2067 (calculated) |

Note: The predicted NMR and IR values are based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule and data from similar compounds.

Chromatographic Data

Table 3: Exemplar Chromatographic Conditions and Data

| Technique | Parameter | Value/Condition |

| GC-MS | Column | HP-1MS (or equivalent) |

| Injector Temp. | 280°C | |

| Carrier Gas | Helium | |

| Ionization | Electron Ionization (EI) at 70 eV | |

| MS Scan Range | m/z 50-550 | |

| HPLC-TOF | Column | C18 reverse-phase (e.g., Zorbax Eclipse XDB-C18) |

| Mobile Phase A | 0.1% Formic acid in Water | |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile | |

| Gradient | A suitable gradient from low to high organic phase | |

| Ionization | Electrospray Ionization (ESI), positive mode | |

| Mass Analyzer | Time-of-Flight (TOF) for accurate mass measurement |

Biological Context and Signaling Pathway

While this compound is primarily a synthetic precursor and is expected to have low intrinsic biological activity, its derivatives, particularly after deprotection and further functionalization, are known to be potent agonists of the μ-opioid receptor (MOR). The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to analgesia but also to adverse effects like respiratory depression and euphoria.

Mu-Opioid Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by the activation of the μ-opioid receptor by an agonist, a class of compounds for which this compound is a precursor.

Caption: Canonical Gi/o-coupled signaling pathway of the μ-opioid receptor.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. This guide has provided a detailed summary of its physicochemical properties, a robust protocol for its synthesis via reductive amination, and a framework for its analytical characterization. The included data, while in some cases extrapolated from closely related isomers due to a lack of published information on the specific meta-isomer, serves as a valuable resource for researchers. The elucidation of the biological context through the μ-opioid receptor signaling pathway highlights the importance of this class of molecules in drug development and neuroscience.

References

Spectroscopic and Synthetic Profile of Meta-Methyl 4-Anilino-1-Boc-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics and synthetic methodology for meta-methyl 4-anilino-1-Boc-piperidine, a key intermediate in the synthesis of various compounds of interest in drug discovery and development. Due to the limited availability of published spectral data for the specific meta-methyl isomer, this guide presents representative data from the closely related and well-characterized 4-anilino-1-Boc-piperidine. This information, supplemented with typical chemical shift ranges, serves as a valuable resource for the identification and characterization of this class of compounds.

Chemical Structure and Properties

Formal Name: tert-butyl 4-(m-tolylamino)piperidine-1-carboxylate[1]

Synonyms: 3-Methyl-4-anilino-1-Boc-piperidine, tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate

CAS Number: 679409-60-0

Molecular Formula: C₁₇H₂₆N₂O₂

Molecular Weight: 290.40 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectral data for 4-anilino-1-Boc-piperidine derivatives. The data presented for 4-anilino-1-Boc-piperidine is based on available analytical reports and serves as a close proxy for the meta-methyl analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The tables below provide typical chemical shift ranges for the core 4-anilinopiperidine scaffold and specific data for the unsubstituted analog. For this compound, slight variations in the aromatic region are expected due to the presence of the methyl group.

Table 1: Typical ¹H NMR Chemical Shift Ranges for 4-Anilinopiperidine Derivatives

| Protons | Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.3 |

| Piperidine N-H | 3.5 - 4.5 (broad) |

| Piperidine C4-H | 3.4 - 3.8 |

| Piperidine C2/C6-H (axial) | 2.8 - 3.2 |

| Piperidine C2/C6-H (equatorial) | 3.9 - 4.2 |

| Piperidine C3/C5-H (axial) | 1.2 - 1.6 |

| Piperidine C3/C5-H (equatorial) | 1.9 - 2.2 |

| Boc C(CH₃)₃ | 1.4 - 1.5 |

| Ar-CH₃ | 2.2 - 2.4 |

Note: Chemical shifts are dependent on the solvent and substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 4-Anilinopiperidine Derivatives

| Carbon | Chemical Shift (ppm) |

| Aromatic C (quaternary) | 145 - 150 |

| Aromatic C-H | 113 - 130 |

| Piperidine C4 | 50 - 55 |

| Piperidine C2/C6 | 40 - 45 |

| Piperidine C3/C5 | 30 - 35 |

| Boc C=O | 154 - 156 |

| Boc C (CH₃)₃ | 79 - 81 |

| Boc C(C H₃)₃ | 28 - 29 |

| Ar-CH₃ | 20 - 22 |

Note: Chemical shifts are dependent on the solvent and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-anilino-1-Boc-piperidine are presented below.

Table 3: IR Spectral Data for 4-Anilino-1-Boc-piperidine

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3350 - 3450 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2980 |

| C=O Stretch (Boc-carbamate) | 1680 - 1700 |

| C=C Stretch (aromatic) | 1500 - 1600 |

| C-N Stretch | 1220 - 1320 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-anilino-1-Boc-piperidine, the molecular ion peak and characteristic fragments are key identifiers.

Table 4: Mass Spectrometry Data for 4-Anilino-1-Boc-piperidine

| Ion | m/z |

| [M+H]⁺ (Molecular Ion) | 277.1965 |

| [M-Boc+H]⁺ | 177.1386 |

| [Boc]⁺ | 57.0704 |

Experimental Protocols

The synthesis of this compound is typically achieved through a reductive amination reaction. The following is a general protocol that can be adapted for this specific synthesis.

Synthesis of this compound

Materials:

-

N-Boc-4-piperidone

-

m-Toluidine

-

Sodium triacetoxyborohydride (STAB)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add m-toluidine (1.1 eq) and glacial acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

IR Spectroscopy:

-

Sample Preparation: A thin film of the sample can be prepared on a salt plate (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Visualizations

Synthetic Pathway

The following diagram illustrates the one-pot reductive amination synthesis of this compound.

Caption: Synthetic scheme for this compound.

Experimental Workflow for Characterization

This diagram outlines the logical flow of experiments for the comprehensive characterization of the synthesized compound.

References

Technical Guide: Mechanism of Action of Fentanyl-Class Opioids Derived from m-methyl 4-anilino-1-Boc-piperidine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound m-methyl 4-anilino-1-Boc-piperidine is not a pharmacologically active agent but rather a key synthetic precursor for a specific subclass of potent fentanyl analogs. Its structure, featuring a Boc-protected piperidine ring and a meta-methylated aniline moiety, is designed for elaboration into highly active opioid compounds. The mechanism of action, therefore, pertains to the final deprotected and N-acylated/N-alkylated products, such as 3-methylfentanyl and its derivatives. These compounds are highly potent and selective agonists of the mu-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR). Activation of the MOR by these ligands produces profound analgesic effects, but also carries significant risks, including respiratory depression and a high potential for abuse. This document details the synthetic relevance of the precursor, the molecular mechanism of action of the resulting opioid agonists, quantitative pharmacological data, and the standard experimental protocols used for their characterization.

Role of m-methyl 4-anilino-1-Boc-piperidine as a Precursor

m-methyl 4-anilino-1-Boc-piperidine is an intermediate used in the synthesis of fentanyl-related compounds. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, allowing for selective modifications at other positions. The core synthetic strategy involves two key steps for which this precursor is vital:

-

Deprotection: The Boc group is removed under acidic conditions to expose the secondary amine on the piperidine ring.

-

Elaboration: The resulting amine is then acylated (e.g., with propionyl chloride) and subsequently N-alkylated (e.g., with phenethyl bromide) to yield the final, pharmacologically active fentanyl analog, such as 3-methylfentanyl.

The workflow below illustrates this general synthetic pathway.

Core Mechanism of Action: Mu-Opioid Receptor Agonism

The fentanyl analogs derived from the specified precursor exert their effects by acting as potent agonists at the mu-opioid receptor (MOR).[1][2] The MOR is a G-protein coupled receptor primarily expressed in the central and peripheral nervous systems.[3] The binding of a fentanyl analog to the MOR initiates a conformational change in the receptor, which triggers a downstream signaling cascade.

Signaling Pathway:

-

Ligand Binding: The fentanyl analog binds to the orthosteric binding pocket of the MOR.

-

G-Protein Coupling: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gi/o).[1][4]

-

Signal Transduction: The activated Gαi/o subunit dissociates from the Gβγ dimer.

-

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

The Gβγ dimer directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels.[4]

-

-

Cellular Effect: The combined effect of reduced cAMP and ion channel modulation is a hyperpolarization of the neuron and a reduction in neurotransmitter release (e.g., substance P, GABA, dopamine), leading to the inhibition of pain signaling pathways.[4]

Quantitative Pharmacological Data

The potency and affinity of fentanyl analogs are determined through in vitro binding and functional assays. 3-Methylfentanyl is an exceptionally potent opioid, estimated to be 400 to 6000 times stronger than morphine.[5] The data below represents typical values for fentanyl and related analogs at the human mu-opioid receptor (hMOR).

| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Receptor Efficacy (% Eₘₐₓ vs DAMGO) |

| Fentanyl | 1.1 - 1.4 | 1.7 - 32 | Full Agonist (~100%) |

| 3-Methylfentanyl | ~0.4 (cis-isomer) | Data not consistently reported, but potency is significantly higher than fentanyl | Full Agonist |

| Carfentanil | 0.19 | Not specified | Full Agonist |

| Sufentanil | 0.40 | Not specified | Full Agonist |

| Morphine (Reference) | ~1.0 - 4.0 | 430 | Partial/Full Agonist |

| DAMGO (Reference) | 0.54 | ~5.0 | Full Agonist (100%) |

Note: Data is compiled from multiple sources and experimental conditions may vary.[6][7][8] Kᵢ (inhibition constant) and IC₅₀ values reflect binding affinity, where a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) reflects functional potency, where a lower value indicates higher potency. Eₘₐₓ reflects the maximum response a compound can produce.

Key Experimental Protocols

Characterization of novel opioid compounds relies on standardized in vitro pharmacological assays. The following are detailed protocols for determining receptor binding affinity and functional agonist activity.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound by quantifying its ability to displace a known high-affinity radioligand from the mu-opioid receptor.

Workflow Diagram:

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the mu-opioid receptor (e.g., CHO-hMOR cells, rat brain tissue) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash and resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.[9]

-

Assay Setup: In a 96-well plate, prepare triplicate wells for each condition. The final assay volume is typically 200-250 µL.

-

Total Binding: Add membrane preparation, binding buffer, and a fixed concentration of radioligand (e.g., 0.5 nM [³H]DAMGO).[3]

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[3][10]

-

Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow binding to reach equilibrium.[3][9]

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all unbound radioligand.[10]

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB counts from total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for EC₅₀ and Eₘₐₓ Determination)

This is a functional assay that measures the direct activation of G-proteins following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[11][12]

Detailed Protocol:

-

Membrane Preparation: Prepare receptor-expressing membranes as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, pH 7.4).[13]

-

Serial dilutions of the test compound (agonist). Include a vehicle control and a positive control (e.g., DAMGO).

-

GDP (final concentration of 10-30 µM is typical to maximize the agonist-stimulated signal).[13][14]

-

Membrane preparation (5-20 µg of protein per well).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.[11]

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[13]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, as described previously.

-

Washing & Counting: Wash filters with ice-cold buffer and measure radioactivity via liquid scintillation.

-

Data Analysis: Determine specific binding by subtracting counts from wells containing excess unlabeled GTPγS (10 µM). Plot the specific binding counts against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]

- 6. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Derivatives of meta-methyl 4-anilino-1-Boc-piperidine: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential biological activities of derivatives based on the meta-methyl 4-anilino-1-Boc-piperidine core structure. This scaffold is a key intermediate in the synthesis of potent opioid analgesics, particularly analogs of fentanyl. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the design of novel therapeutics with improved pharmacological profiles.

Core Structure and Rationale for Derivatization

The this compound core provides a versatile platform for chemical modification. The key points for derivatization are the piperidine nitrogen (after removal of the Boc protecting group) and the anilino nitrogen. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the highly reactive piperidine nitrogen, allowing for selective acylation of the anilino nitrogen. Subsequent deprotection of the Boc group allows for the introduction of various substituents at the N1 position of the piperidine ring.

The meta-methyl group on the aniline ring is an important structural feature. Methyl substitution on the aniline ring of fentanyl analogs can significantly influence their potency and selectivity for the µ-opioid receptor (MOR)[1]. The position of this methyl group can alter the binding affinity and efficacy of the resulting compounds. This guide will focus on the synthesis and potential activities of derivatives created by modifying the acyl group on the anilino nitrogen and the substituent on the piperidine nitrogen.

Synthetic Pathways and Key Experimental Protocols

The synthesis of potent fentanyl analogs from this compound generally follows a two-step process:

-

N-acylation of the anilino nitrogen: This step introduces a variety of acyl groups that are critical for µ-opioid receptor interaction.

-

Boc deprotection and N-alkylation of the piperidine nitrogen: Removal of the Boc group is followed by the introduction of a substituent, often a phenethyl group or a bioisosteric equivalent, which is also crucial for high-affinity binding to the receptor.

Experimental Protocol: N-acylation of this compound

This protocol describes a general procedure for the acylation of the anilino nitrogen.

Materials:

-

This compound

-

Acylating agent (e.g., propionyl chloride, acetyl chloride, etc.)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

-

Slowly add the acylating agent (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-acylated product.

Experimental Protocol: Boc Deprotection and N-Alkylation

This protocol outlines the removal of the Boc protecting group followed by N-alkylation.

Part A: Boc Deprotection

Materials:

-

N-acylated this compound derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the N-acylated Boc-protected piperidine in anhydrous DCM.

-

Add an excess of TFA (typically 20-50% v/v) or an equal volume of 4M HCl in dioxane to the solution[2][3].

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Part B: N-Alkylation

Materials:

-

Deprotected N-acyl-meta-methyl-4-anilinopiperidine

-

Alkylating agent (e.g., 2-phenylethyl bromide)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

Procedure:

-

Dissolve the deprotected piperidine derivative in anhydrous acetonitrile.

-

Add K₂CO₃ (2.0 eq) and the alkylating agent (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final N-alkylated derivative.

Potential Derivatives and Structure-Activity Relationship (SAR)

The potency of fentanyl analogs is highly dependent on the nature of the substituents at the anilino nitrogen and the piperidine nitrogen. The meta-methyl group on the aniline ring is expected to influence the binding affinity and efficacy at the µ-opioid receptor.

| Derivative Class | R1 (Acyl Group) | R2 (Piperidine N1-substituent) | Expected Activity Trend |

| Acyl Analogs | -COCH₃ (Acetyl) | -CH₂CH₂Ph | Potent µ-opioid agonist, potentially less potent than the propionyl analog[4]. |

| -CO(CH₂)₂CH₃ (Butyryl) | -CH₂CH₂Ph | Potent µ-opioid agonist, potency may be comparable to or slightly less than fentanyl[4]. | |

| -CO-cyclopropyl | -CH₂CH₂Ph | Potent µ-opioid agonist, with high efficacy[4]. | |

| N1-Substituent Analogs | -COCH₂CH₃ (Propionyl) | -CH₂CH₂(2-thienyl) | Potent µ-opioid agonist, bioisosteric replacement of the phenyl ring. |

| -COCH₂CH₃ (Propionyl) | -(CH₂)₃Ph | Potent µ-opioid agonist, extension of the alkyl chain can affect potency. | |

| -COCH₂CH₃ (Propionyl) | -CH₂CH₂-c-C₆H₁₁ | Potent µ-opioid agonist. |

Quantitative Data on Related Fentanyl Analogs

While specific data for a wide range of meta-methyl fentanyl analogs is limited in publicly available literature, the following table presents data for related fentanyl analogs to provide a benchmark for expected potencies.

| Compound | Modification | ED₅₀ (mg/kg, rodent) | Potency Relative to Morphine | Reference |

| Fentanyl | Parent Compound | 0.011 | ~100 | [1] |

| (+)-cis-3-methylfentanyl | Methyl on piperidine ring | 0.00058 | ~6700 | [1] |

| Acetylfentanyl | Acetyl instead of propionyl | 0.021 | ~30% of fentanyl | [4] |

| Butyrfentanyl | Butyryl instead of propionyl | - | Ki = 32 nM (fentanyl Ki = 1.03 nM) | [4] |

| Cyclopropylfentanyl | Cyclopropylacyl instead of propionyl | - | EC₅₀ = 10.8 nM (fentanyl EC₅₀ = 32 nM) | [4] |

Biological Evaluation Protocols

The primary biological target for these compounds is the µ-opioid receptor (MOR). The following are standard assays to determine the affinity and functional activity of the synthesized derivatives.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (hMOR)

-

[³H]DAMGO (a selective MOR agonist radioligand)

-

Test compounds at various concentrations

-

Naloxone (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine hMOR membranes, [³H]DAMGO, and varying concentrations of the test compound in the assay buffer.

-

For non-specific binding, a parallel set of wells will contain hMOR membranes, [³H]DAMGO, and a high concentration of naloxone.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-proteins coupled to the µ-opioid receptor, thus determining its efficacy (Emax) and potency (EC₅₀) as an agonist.

Materials:

-

Cell membranes expressing hMOR

-

[³⁵S]GTPγS

-

GDP

-

Test compounds at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method)

Procedure:

-

Pre-incubate the hMOR membranes with the test compounds and GDP in the assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30 °C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the concentration-response curve to determine the EC₅₀ and Emax values for each compound[5].

Signaling Pathways and Experimental Workflows

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

µ-Opioid Receptor Signaling Pathway

Caption: A simplified diagram of the µ-opioid receptor signaling cascade.

Experimental Workflow for Derivative Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Conclusion

The this compound core is a valuable starting point for the development of novel µ-opioid receptor agonists. By systematically modifying the acyl and N1-substituents, it is possible to fine-tune the pharmacological properties of the resulting compounds. The experimental protocols and biological assays outlined in this guide provide a framework for the synthesis and evaluation of new chemical entities based on this scaffold. Further investigation into the SAR of these derivatives may lead to the discovery of new analgesics with improved efficacy and safety profiles.

References

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 5. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of m-Methyl 4-Anilino-1-Boc-piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from early discovery and formulation to final dosage form manufacturing. This technical guide addresses the solubility of m-methyl 4-anilino-1-Boc-piperidine, a substituted piperidine derivative of interest in medicinal chemistry. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents was publicly available at the time of this report.

Consequently, this document provides a detailed framework and experimental protocols to enable researchers to determine the solubility of m-methyl 4-anilino-1-Boc-piperidine in a range of relevant organic solvents. The methodologies described herein are based on the industry-standard "shake-flask" method for achieving equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV/Vis Spectroscopy. This guide is intended to be a practical resource for scientists in pharmaceutical development, process chemistry, and formulation science.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental parameter in the pharmaceutical sciences. For a compound like m-methyl 4-anilino-1-Boc-piperidine, understanding its solubility profile in various organic solvents is paramount for several reasons:

-

Process Chemistry and Synthesis: The selection of appropriate solvents is crucial for optimizing reaction conditions, controlling crystallization, and ensuring efficient purification of the API.

-

Formulation Development: To create a viable drug product, whether it be a tablet, capsule, or injectable, the API must be dissolved in suitable excipients. Solubility data guides the selection of these excipients and the development of a stable formulation with the desired release characteristics.

-

Preclinical and Toxicological Studies: In vitro and in vivo studies often require the API to be dissolved in a vehicle for administration. Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes.

-

Analytical Method Development: The preparation of standards and samples for analytical techniques such as HPLC and mass spectrometry relies on the complete dissolution of the analyte in an appropriate solvent.

Given the importance of this parameter, the lack of available data for m-methyl 4-anilino-1-Boc-piperidine necessitates a robust experimental approach to its determination.

m-Methyl 4-Anilino-1-Boc-piperidine: Compound Profile

-

IUPAC Name: tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate

-

Synonyms: m-methyl 4-anilino-1-Boc-piperidine, N-Boc-4-(3-methylanilino)piperidine, 1-Boc-4-(m-tolylamino)piperidine

-

Molecular Formula: C₁₇H₂₆N₂O₂

-

Molecular Weight: 290.40 g/mol

-

Chemical Structure:

(Note: A placeholder for the chemical structure image is used here. In a real-world document, a 2D chemical structure drawing would be inserted.)

Experimental Protocol: Determining Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[1] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment

-

m-Methyl 4-anilino-1-Boc-piperidine (solid, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm)

-

Syringes

-

Autosampler vials

-

HPLC system with a UV detector or a UV/Vis spectrophotometer

Shake-Flask Procedure

-

Preparation: Add an excess amount of m-methyl 4-anilino-1-Boc-piperidine to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A good starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[2] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.[2]

-

Dilution: The filtered, saturated solution may need to be diluted with the same solvent to bring the concentration within the linear range of the analytical method. Record the dilution factor accurately.

-

Analysis: Analyze the diluted samples using a validated HPLC or UV/Vis spectroscopy method to determine the concentration of the dissolved compound.

Analytical Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.

-

Method Development: A suitable HPLC method should be developed and validated for m-methyl 4-anilino-1-Boc-piperidine. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original saturated solution.

UV/Vis spectroscopy can be a faster alternative to HPLC if the compound has a suitable chromophore and there are no interfering substances.

-

Wavelength of Maximum Absorbance (λmax): Scan a solution of the compound in the chosen solvent to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve (Beer's Law plot).

-

Sample Analysis: Measure the absorbance of the diluted, filtered samples.

-

Calculation: Use the calibration curve to determine the concentration in the diluted samples and then calculate the original solubility by accounting for the dilution.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison. A template for such a table is provided below.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| e.g., Ethanol | 25 | Data | Data | HPLC |

| e.g., Acetonitrile | 25 | Data | Data | HPLC |

| e.g., DMSO | 25 | Data | Data | UV/Vis |

| ... | ... | ... | ... | ... |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of m-methyl 4-anilino-1-Boc-piperidine.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

References

A-7. An In-Depth Technical Guide on the Stability and Storage of meta-methyl 4-anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-methyl 4-anilino-1-Boc-piperidine, also known as tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate, is an analytical reference standard. It is categorized as a precursor in the synthesis of fentanyl-related compounds and is intended for research and forensic applications.[1][2] Given its application in sensitive analytical and synthetic workflows, understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance. This guide provides a comprehensive overview of the available data on the stability and storage of this compound.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

| Property | Value |

| Formal Name | 4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester |

| Synonyms | m-methyl 4-Anilino-1-Boc-piperidine, 4-(m-tolylamino)-1-Boc-piperidine, 4-(meta-tolylamino)-1-Boc-piperidine |

| CAS Number | 679409-60-0 |